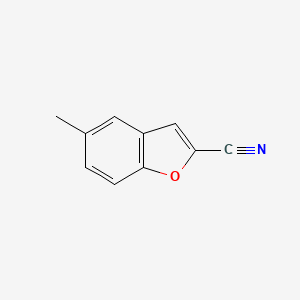

5-Methylbenzofuran-2-carbonitrile

説明

Synthesis Analysis

Benzofuran compounds, including 5-Methylbenzofuran-2-carbonitrile, can be synthesized through various methods. For instance, benzofuran rings have been constructed by unique free radical cyclization cascades, which are excellent methods for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves the construction of a benzofuran ring by proton quantum tunneling, which results in fewer side reactions and a high yield .

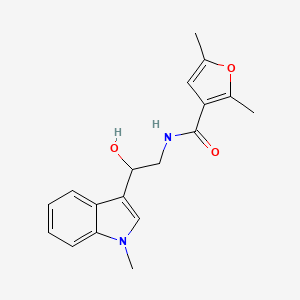

Molecular Structure Analysis

Benzofuran, the core structure of 5-Methylbenzofuran-2-carbonitrile, is a heterocyclic compound composed of fused benzene and furan rings . Benzofuran derivatives are essential compounds that hold vital biological activities to design novel therapies with enhanced efficacy compared to conventional treatments .

Chemical Reactions Analysis

Benzofuran and its derivatives, including 5-Methylbenzofuran-2-carbonitrile, have been the subject of various chemical reactions. Over the past five years, progress has been made in benzofuran C−H functionalisations, including alkylations, arylations and heteroarylations, carboxylations, carbamoylations, and C-heteroatom bond formations, and cyclisations .

科学的研究の応用

Antibacterial and Antifungal Applications

5-Methylbenzofuran-2-carbonitrile: and its derivatives have been found to possess significant antibacterial and antifungal properties. This compound serves as a core structure for synthesizing novel furan derivatives that exhibit a wide range of biological activities, including combating microbial resistance . The presence of the furan nucleus is crucial in medicinal chemistry for the development of new drugs, particularly as antimicrobial agents .

Anticancer Therapeutic Potential

Benzofuran scaffolds, which include 5-Methylbenzofuran-2-carbonitrile , are being explored for their anticancer properties. Research indicates that benzofuran compounds can inhibit the growth of various human cancer cells, making them promising candidates for anticancer drug development . The structural versatility of benzofuran derivatives allows for the creation of compounds with potential therapeutic applications in oncology .

Material Science

In the realm of material science, 5-Methylbenzofuran-2-carbonitrile could play a role in the development of stress-relieving materials. While not directly mentioned, the study of stress relaxation in polymers and the behavior of viscoelastic materials could benefit from the incorporation of benzofuran derivatives to modify material properties .

Environmental Science

The environmental applications of 5-Methylbenzofuran-2-carbonitrile derivatives include their use in the synthesis of thermally activated delayed fluorescence (TADF) emitters. These emitters are crucial for the development of narrow-emission materials, which are essential for high-color-purity displays and other environmental sensing technologies .

Biochemistry

In biochemistry, 5-Methylbenzofuran-2-carbonitrile is part of the benzofuran family, which is known for its diverse biological activities. Benzofuran derivatives are used to construct biologically active compounds containing pyrimidine rings, which have shown antimicrobial activity. The presence of hydroxyl, thiol, and amino groups in the pyrimidine ring significantly contributes to their biological activity .

Industrial Uses

Industrially, 5-Methylbenzofuran-2-carbonitrile is utilized in the synthesis of various benzofuran-based compounds. These compounds are not only used for industrial purposes but also exhibit a broad range of biological activities. The review of synthetic methodologies for benzofurans highlights their importance in industrial applications .

将来の方向性

While specific future directions for 5-Methylbenzofuran-2-carbonitrile are not explicitly mentioned in the literature, benzofuran derivatives, in general, have attracted much attention due to their biological activities and potential applications as drugs . Therefore, it is reasonable to expect that future research will continue to explore the properties and potential applications of 5-Methylbenzofuran-2-carbonitrile and other benzofuran derivatives.

特性

IUPAC Name |

5-methyl-1-benzofuran-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO/c1-7-2-3-10-8(4-7)5-9(6-11)12-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFUGKHCNRKHFLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methylbenzofuran-2-carbonitrile | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(4-Fluorophenyl)-2-oxoethyl]-4,7-dimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2360893.png)

![4-[(6-Fluoropyridin-2-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2360894.png)

![2-[(2-chlorobenzyl)sulfinyl]-N-methyl-N-phenylacetamide](/img/structure/B2360897.png)

![1'-(4-(trifluoromethoxy)benzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2360900.png)

![(Z)-N-(6-ethyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide](/img/structure/B2360909.png)